![molecular formula C12H8BrCl2O2P B14254723 [4-(4-Bromophenoxy)phenyl]phosphonic dichloride CAS No. 391642-69-6](/img/structure/B14254723.png)
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride is a chemical compound with the molecular formula C12H8BrCl2O2P and a molecular weight of 365.978 g/mol . This compound is known for its unique structure, which includes a bromophenoxy group attached to a phenyl ring, further connected to a phosphonic dichloride group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of [4-(4-Bromophenoxy)phenyl]phosphonic dichloride typically involves the reaction of 4-bromophenol with phosphorus oxychloride in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-(4-Bromophenoxy)phenyl]phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It can be used in the study of biological systems, particularly in the development of probes and inhibitors for various biological targets.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(4-Bromophenoxy)phenyl]phosphonic dichloride involves its interaction with various molecular targets. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar compounds to [4-(4-Bromophenoxy)phenyl]phosphonic dichloride include other phosphonic dichlorides and bromophenoxy derivatives. These compounds share structural similarities but may differ in their reactivity and applications. For example, compounds like [4-(4-Bromophenyl)sulfonyl]benzoyl derivatives have been studied for their antimicrobial and antioxidant properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
391642-69-6 |
|---|---|
Fórmula molecular |
C12H8BrCl2O2P |
Peso molecular |
365.97 g/mol |
Nombre IUPAC |
1-(4-bromophenoxy)-4-dichlorophosphorylbenzene |
InChI |
InChI=1S/C12H8BrCl2O2P/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H |
Clave InChI |
PRKDXJGMLZMLLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)P(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
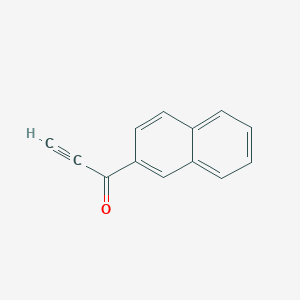
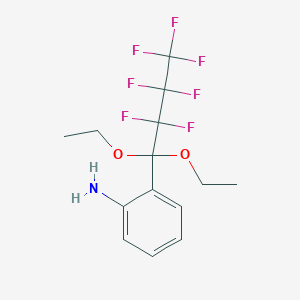
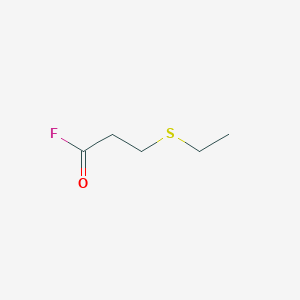
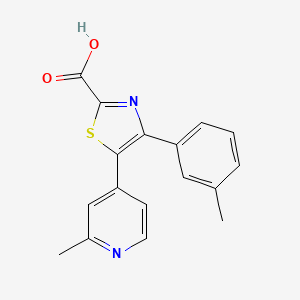
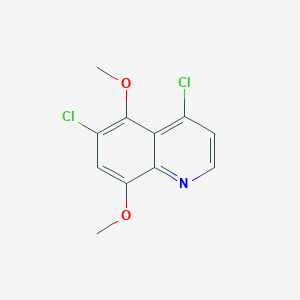

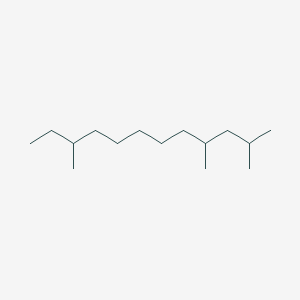


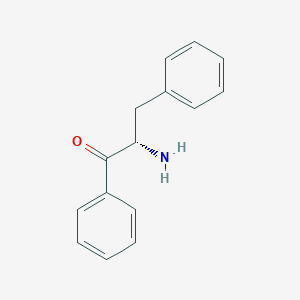

![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
